3-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]propanamide
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Overview
Description
- The compound’s systematic name is 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]propanamide .
- It has the chemical formula C₁₁H₁₄O₂ with a molecular weight of 178.23 g/mol .
- The compound’s structure includes a benzofuran ring, a benzotriazinone ring, and an amide functional group.
- It is used in pharmaceutical testing as a reference standard .
Preparation Methods
Industrial Production: Industrial-scale production methods are proprietary and may not be publicly disclosed.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: These would depend on the specific reaction. For example
Major Products: These would vary based on the reaction type and conditions.
Scientific Research Applications
Chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.
Biology: Studying its interactions with biological molecules (e.g., enzymes, receptors).
Medicine: Exploring its pharmacological properties (e.g., potential as a drug candidate).
Industry: Assessing its use in materials science or as a precursor for other chemicals.
Mechanism of Action
- Unfortunately, specific information about its mechanism of action is not readily available. Further research would be needed to elucidate this.
Comparison with Similar Compounds
Similar Compounds:
Remember that while I’ve provided an overview, further research and literature exploration are essential for a comprehensive understanding of this compound
Properties
Molecular Formula |
C21H22N4O4 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(2-methoxyethyl)-4-oxo-1,2,3-benzotriazin-6-yl]propanamide |
InChI |
InChI=1S/C21H22N4O4/c1-28-11-9-25-21(27)17-13-16(4-5-18(17)23-24-25)22-20(26)7-3-14-2-6-19-15(12-14)8-10-29-19/h2,4-6,12-13H,3,7-11H2,1H3,(H,22,26) |
InChI Key |
IPBIWKOVMUOVFN-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)C2=C(C=CC(=C2)NC(=O)CCC3=CC4=C(C=C3)OCC4)N=N1 |
Origin of Product |
United States |
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